molecular formula C14H7F4N3O2 B1418254 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-05-3

3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1418254
CAS No.: 1219454-05-3
M. Wt: 325.22 g/mol
InChI Key: KJQDNNAUFYYHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1219454-05-3) features a pyridine ring substituted at the 4-position with a 4-fluoro-3-trifluoromethylphenyl group and at the 2-position with a 1,2,4-oxadiazol-5-one heterocycle. The fluorine and trifluoromethyl groups contribute to its lipophilicity and electron-withdrawing properties, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-[4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-10-2-1-7(5-9(10)14(16,17)18)8-3-4-19-11(6-8)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQDNNAUFYYHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Building Block Preparation

The synthesis begins with the preparation of key intermediates, notably substituted pyridine and phenyl derivatives bearing reactive groups suitable for subsequent coupling and cyclization reactions.

  • Pyridine Derivatives: These are often synthesized via standard heterocyclic formation methods, such as nitration, halogenation, or directed lithiation followed by electrophilic substitution to introduce desired substituents at specific positions.
  • Phenyl Derivatives: The phenyl ring is functionalized with fluorine and trifluoromethyl groups, typically via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the starting materials.

Introduction of the Trifluoromethyl and Fluoro Groups

The trifluoromethyl group is introduced onto the phenyl ring through specialized fluorination reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, under conditions that favor electrophilic substitution.

Similarly, fluorination at specific positions on the phenyl ring is achieved via nucleophilic aromatic substitution or via fluorinating agents like Selectfluor, under controlled temperature and solvent conditions to ensure regioselectivity.

Coupling of Pyridine and Phenyl Derivatives

The core structure is assembled through a coupling reaction, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling).

  • Reaction Conditions:
    • Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Solvents: Dioxane, toluene, or DMF.
    • Bases: Potassium carbonate, cesium carbonate, or sodium tert-butoxide.
    • Temperature: Typically reflux or elevated temperatures (~80–120°C).

This step attaches the phenyl ring bearing the fluorine and trifluoromethyl groups to the pyridine core.

Cyclization to Form the Oxadiazole Ring

The formation of the oxadiazole ring involves cyclization of suitable precursors, such as acyl hydrazides or amidoximes, with dehydrating agents or via intramolecular cyclization reactions.

The cyclization step is crucial for constructing the 1,2,4-oxadiazole core, often requiring precise temperature control and reaction time to optimize yield and purity.

Final Functionalization and Purification

Post-cyclization modifications may include:

  • Introduction of additional substituents via nucleophilic substitution or acylation.
  • Purification via chromatography techniques such as preparative HPLC or column chromatography.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose References
1 Synthesis of pyridine derivative Nitration, halogenation Reflux, controlled temperature Core heterocycle formation ,
2 Fluorination of phenyl ring Selectfluor, CF₃I Room temp to reflux Introduction of F and CF₃ groups ,
3 Coupling of pyridine and phenyl Pd-catalyzed cross-coupling Reflux, inert atmosphere Assembly of core structure ,
4 Cyclization to oxadiazole POCl₃, dehydrating agents Reflux Ring formation ,
5 Final modifications Nucleophilic substitution Reflux or room temp Tailoring final structure ,

Notes on Research Findings and Optimization

  • Yield Optimization: Use of microwave-assisted synthesis has shown to improve yields and reduce reaction times for cyclization steps.
  • Environmental Considerations: Green solvents like ethanol or water-based systems are being explored to replace hazardous reagents like POCl₃.
  • Scalability: Continuous flow synthesis techniques are under investigation to facilitate industrial-scale production with consistent quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one serves as a valuable building block for developing more complex molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions .

Biological Applications

The compound has shown promise in biological studies due to its interaction with biological molecules. Research indicates its potential as:

  • Antimicrobial Agent: The oxadiazole derivatives exhibit significant antibacterial activity comparable to first-line drugs .
  • Antioxidant Activity: Studies have demonstrated that derivatives of oxadiazoles can act as antioxidants, reducing oxidative stress in biological systems .
  • Anti-Cancer Properties: Recent studies have highlighted its cytotoxic effects against cancer cell lines such as LN229 (glioblastoma), indicating its potential for cancer therapy .

Industrial Applications

In industry, this compound is explored for developing new materials with specific properties. Its unique combination of fluorine atoms enhances its stability and performance in various applications, including:

  • Agrochemicals: The compound's structure may contribute to the development of effective pesticides or herbicides.
  • Corrosion Inhibition: Oxadiazole derivatives have been studied for their ability to prevent metal corrosion in various environments .

Case Studies

  • Antimicrobial Efficacy Study : A series of novel oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain compounds exhibited comparable effectiveness to established antibiotics, highlighting the therapeutic potential of this compound class .
  • In Vivo Anti-Diabetic Study : Research involving genetically modified Drosophila melanogaster demonstrated that specific derivatives of 1,3,4-Oxadiazoles significantly lowered glucose levels, suggesting potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with molecular targets through its fluorine atoms. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Fluorine/Trifluoromethyl Groups : Increase metabolic stability by resisting oxidative degradation and enhance binding through hydrophobic interactions .
  • Amino Groups: Improve solubility but may reduce bioavailability due to increased polarity .

Molecular Weight and Solubility

  • Compounds with higher fluorine content (e.g., bis-trifluoromethyl derivatives) exhibit higher molecular weights (>450 g/mol), which may limit solubility and require formulation optimization .

Key Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-... (1219454-05-3) C₁₅H₇F₄N₃O₂ 341.23 4-Fluoro-3-trifluoromethylphenyl Enzyme inhibitors, receptor ligands
3-[4-(2,4-Bis-trifluoromethylphenyl)-... (1219453-97-0) C₂₁H₁₇F₆N₃O₃ 473.38 2,4-Bis-trifluoromethylphenyl High-potency drug candidates
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one C₈H₆N₃O₂ 176.15 4-Aminophenyl Soluble bioactive intermediates

Biological Activity

3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.

  • Molecular Formula : C14H7F4N3O2
  • Molecular Weight : 325.22 g/mol
  • CAS Number : 1219454-05-3

Oxadiazole derivatives are known for their ability to inhibit various biological targets involved in cancer progression. The specific mechanisms include:

  • Inhibition of Thymidylate Synthase (TS) : A critical enzyme for DNA synthesis, TS inhibition can lead to reduced proliferation of cancer cells.
  • Histone Deacetylase (HDAC) Inhibition : HDACs are involved in the regulation of gene expression; their inhibition can reactivate tumor suppressor genes.
  • Targeting Telomerase : This enzyme is essential for maintaining telomere length in cancer cells, and its inhibition can lead to cell senescence or death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound in focus. The following table summarizes key findings from various studies:

Study Cell Lines Tested IC50 Values (µM) Mechanism
Ahsan et al. (2020)HCT116, MCF7, HUH710.1 (HUH7)TS Inhibition
PMC9963071 (2023)Various Cancer Lines0.47–1.4 (TS Inhibitors)HDAC and TS Inhibition
ChemicalBook DataNot specifiedNot specifiedGeneral anticancer activity

The compound demonstrated significant cytotoxic effects against liver carcinoma cell lines (HUH7), with an IC50 value of 10.1 µM, which is notably lower than that of standard chemotherapeutics like 5-Fluorouracil.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The following findings illustrate its efficacy against various pathogens:

Pathogen Tested Activity Method Used
Bacillus cereusHighDisc diffusion
Bacillus thuringiensisModerateDisc diffusion
Gram-positive bacteriaSuperior to gram-negativeNCI-60 assay

These findings suggest that the compound exhibits better activity against gram-positive bacteria compared to gram-negative strains.

Case Studies

  • In Vitro Cytotoxicity Study :
    A study conducted by Ahsan et al. evaluated the cytotoxicity of multiple oxadiazole derivatives against HUH7 cells and found that several compounds exhibited superior activity compared to established drugs like 5-FU. The study highlighted the potential for developing new anticancer agents based on the oxadiazole scaffold.
  • Antimicrobial Evaluation :
    Research reported in ChemicalBook indicated that synthesized oxadiazole derivatives showed promising antimicrobial activity against various bacterial strains, particularly gram-positive species. This research underscores the versatility of oxadiazole compounds in therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-[4-(4-fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?

The compound is synthesized via cyclization reactions involving precursor hydrazides or amidoximes. A typical approach involves coupling a pyridine-containing intermediate (e.g., 4-(4-fluoro-3-trifluoromethylphenyl)pyridine-2-carboxylic acid) with hydroxylamine to form an amidoxime intermediate, followed by cyclization under acidic or thermal conditions. For example, Vilsmeier–Haack reactions (used in analogous oxadiazole syntheses) or microwave-assisted cyclization can enhance yield and purity .

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using synchrotron radiation or high-intensity laboratory sources is recommended. Employ the SHELXL program for refinement, leveraging its robust handling of disordered atoms and anisotropic displacement parameters. For fluorinated or trifluoromethyl groups, ensure sufficient data resolution (>1.0 Å) to model electron density accurately. Twinning or mixed occupancy (common in fluorinated systems) may require using the TWIN or PART commands in SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorinated substituents (e.g., -CF3_3 and -F groups). 1H^{1}\text{H} and 13C^{13}\text{C} NMR should resolve pyridine and oxadiazole ring protons.
  • IR : Confirm oxadiazol-5-one carbonyl stretch (~1750–1800 cm1^{-1}) and C-F vibrations (1000–1300 cm1^{-1}).
  • HRMS : Use electrospray ionization (ESI) or MALDI-TOF to verify molecular ion peaks and isotopic patterns for Cl/F-containing fragments .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this compound across different solvents?

Solubility discrepancies often arise from polymorphic forms or solvent polarity effects. Perform polarized light microscopy and DSC to identify polymorphs. For polar aprotic solvents (e.g., DMSO, DMF), solubility may correlate with hydrogen-bond acceptor capacity, while in non-polar solvents (e.g., toluene), π-π stacking of the pyridine/oxadiazole rings dominates. Use Hansen solubility parameters to model solvent compatibility .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving the trifluoromethyl group?

  • Bioisosteric replacement : Substitute -CF3_3 with -Cl, -OCF3_3, or -SF5_5 to assess electronic/steric effects.
  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on hydrophobic pockets accommodating -CF3_3.
  • In vitro assays : Compare IC50_{50} values in fluorinated vs. non-fluorinated analogs to quantify potency changes .

Q. How can degradation products of this compound be identified under oxidative or hydrolytic conditions?

  • Hydrolysis : Incubate in buffered solutions (pH 1–13) and analyze via HPLC-MS to detect oxadiazole ring-opening products (e.g., carboxylic acids or amides).
  • Oxidation : Use H2_2O2_2 or radical initiators (e.g., AIBN) to simulate oxidative stress. EPR spectroscopy can identify radical intermediates, while GC-MS tracks volatile degradation byproducts .

Q. What crystallographic challenges arise from the compound’s fluorinated substituents, and how are they resolved?

The -CF3_3 group often exhibits rotational disorder, complicating electron density maps. Strategies include:

  • Collecting low-temperature (100 K) data to reduce thermal motion.
  • Applying ISOR and DELU restraints in SHELXL to model anisotropic displacement.
  • Using PLATON ’s SQUEEZE algorithm to model solvent-accessible voids .

Methodological Tables

Table 1. Key spectroscopic signatures for This compound

TechniqueObserved Signal(s)Reference
19F^{19}\text{F} NMRδ -62 ppm (CF3_3), -110 ppm (Ar-F)
IR1755 cm1^{-1} (C=O)
HRMS (ESI+)[M+H]+^+ m/z 380.0421 (calc.)

Table 2. Crystallographic refinement parameters for fluorinated analogs

ParameterValue (Example)Software/Tool
Resolution0.95 ÅSHELXL
R1_1 (I > 2σ)0.042PLATON
Disordered atomsCF3_3 (split over two sites)TWIN

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.